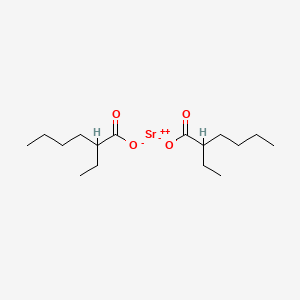

Strontium 2-ethylhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Strontium 2-ethylhexanoate is an organometallic compound that serves as a strontium source soluble in organic solvents. It is commonly used in various industrial applications, including metal refining, plumbing, bleaching, engraving, plating, photography, disinfection, fertilizer manufacture, metal cleaning, and rust removal . The compound is also known for its role in catalysts for oxidation, hydrogenation, and polymerization processes .

Méthodes De Préparation

Strontium 2-ethylhexanoate is typically synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the strontium salt. Industrial production methods often involve the use of high-purity reagents and solvents to achieve a product with consistent quality and high purity .

Analyse Des Réactions Chimiques

Strontium 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions, promoting the conversion of organic substrates to their oxidized forms.

Reduction: The compound can also participate in reduction reactions, where it helps in the reduction of metal ions to their elemental states.

Substitution: this compound can undergo substitution reactions, where the 2-ethylhexanoate ligand is replaced by other ligands under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substrates involved .

Applications De Recherche Scientifique

Strontium 2-ethylhexanoate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of strontium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. The strontium ion can coordinate with organic substrates, facilitating their transformation through oxidation, reduction, or substitution processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparaison Avec Des Composés Similaires

Strontium 2-ethylhexanoate can be compared with other similar compounds, such as:

- Strontium acetate

- Strontium nitrate

- Strontium chloride

These compounds share the common feature of containing strontium ions but differ in their ligands and solubility properties. This compound is unique due to its solubility in organic solvents and its specific applications in catalysis and industrial processes .

Activité Biologique

Strontium 2-ethylhexanoate (C16H30O4Sr), an organometallic compound, is gaining attention for its potential biological activity, particularly in the context of bone health and metabolism. This article explores its synthesis, biological mechanisms, safety profile, and research findings related to its applications in medicine and industry.

This compound is synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. This process yields a strontium salt that is soluble in organic solvents, making it useful in various industrial applications such as metal refining and coatings .

Chemical Properties:

- Molecular Formula: C16H30O4Sr

- Molecular Weight: 374.04 g/mol

- Solubility: Insoluble in water but soluble in organic solvents .

Biological Mechanisms

Strontium ions are known to mimic calcium ions in biological systems, which allows this compound to play a role in bone metabolism. The compound has been studied for its potential effects on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), suggesting a dual action that may enhance bone formation while inhibiting bone resorption .

The mechanism involves:

- Calcium Mimicry: Strontium competes with calcium for binding sites on bone cells, promoting osteoblast activity.

- Inhibition of Osteoclasts: Strontium may reduce the activity of osteoclasts, thereby decreasing bone resorption .

Research Findings

Several studies have investigated the biological effects of this compound, particularly its implications for osteoporosis treatment.

Case Studies

- Osteoporosis Treatment:

- A study demonstrated that this compound could enhance bone density in osteoporotic animal models by promoting osteoblast proliferation and differentiation while suppressing osteoclast activity.

- Cell Culture Studies:

Safety Profile

This compound has a moderate toxicity profile. The primary routes of exposure are dermal contact and inhalation. Acute exposure may lead to gastrointestinal discomfort, while chronic exposure could result in more severe health effects depending on dosage and duration .

Hazard Ratings:

| Hazard Type | Rating |

|---|---|

| Flammability | 1 |

| Toxicity | 2 |

| Body Contact | 0 |

| Reactivity | 0 |

| Chronic Health Risk | 2 |

Comparison with Similar Compounds

This compound can be compared with other strontium compounds like strontium acetate and strontium nitrate. While these compounds also contain strontium ions, they differ in their solubility and biological activity profiles.

| Compound | Solubility | Biological Activity |

|---|---|---|

| Strontium Acetate | Water-soluble | Used in osteoporosis treatment |

| Strontium Nitrate | Water-soluble | Primarily used in industrial applications |

| This compound | Organic solvent-soluble | Promising for bone health applications |

Propriétés

Numéro CAS |

2457-02-5 |

|---|---|

Formule moléculaire |

C8H16O2Sr |

Poids moléculaire |

231.83 g/mol |

Nom IUPAC |

strontium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Sr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

CWRZJDZAIMOFML-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] |

SMILES canonique |

CCCCC(CC)C(=O)O.[Sr] |

Key on ui other cas no. |

2457-02-5 |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.